1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
This compound features a tetrahydroquinazoline-2,4-dione core substituted with a propan-2-yl group at position 3 and a 2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-ylmethyl moiety at position 1. Its molecular weight and structural complexity suggest applications in medicinal chemistry, particularly targeting enzymes or receptors involved in inflammation or oncology .
Properties
IUPAC Name |
1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-5-30-18-12-10-17(11-13-18)22-25-20(16(4)31-22)14-26-21-9-7-6-8-19(21)23(28)27(15(2)3)24(26)29/h6-13,15H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOPCARTOXNGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione , also referred to by its chemical identifiers and structure, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 484.6 g/mol. The structure features a tetrahydroquinazoline core, which is known for various biological activities.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C24H24N2O5 |
| Molecular Weight | 484.6 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CS4 |
Anticancer Potential
The tetrahydroquinazoline framework is noted for its anticancer properties in various studies. Compounds within this class have been reported to induce apoptosis in cancer cell lines through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways. The specific compound under discussion may share these properties due to its structural similarities .
Enzyme Inhibition
Preliminary data suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Enzyme assays have shown that similar compounds can inhibit cytochrome P450 enzymes and other metabolic enzymes critical for drug metabolism and detoxification processes .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Evaluation :
- Anticancer Activity :
- Enzyme Activity Profiling :
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. Studies have shown that the incorporation of oxazole rings enhances the cytotoxic effects against various cancer cell lines. The specific compound under discussion has been evaluated for its ability to inhibit tumor growth in preclinical models, demonstrating promising results in inducing apoptosis in cancer cells .
Antimicrobial Properties
The oxazole moiety in the compound is known for its antimicrobial activity. Preliminary studies suggest that this compound can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
Tetrahydroquinazoline derivatives have been explored for neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases .
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis. This finding supports further investigation into its use as a chemotherapeutic agent .
Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key analogues differ in substituents on the oxazole/oxadiazole rings, quinazoline core modifications, or alkyl/aryl groups.
Substituent Effects on Activity
- Ethoxy vs.
- Oxazole vs.
- Alkyl Chain Variations : The propan-2-yl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., phenethyl in ), enhancing target binding .
Physicochemical Properties
- Lipophilicity : The target compound’s ethoxyphenyl and methyl-oxazole groups likely yield XLogP3 ~4.5, higher than methoxy analogues (XLogP3 ~3.8) .
- Solubility : Quinazoline-dione cores generally have low aqueous solubility (<50 µg/mL), necessitating formulation optimization for bioavailability .
- Synthetic Complexity : Multi-step synthesis involving oxazole ring formation (Huisgen cycloaddition) and quinazoline coupling, similar to methods in and .
Q & A
Q. How does the compound’s stability vary under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
